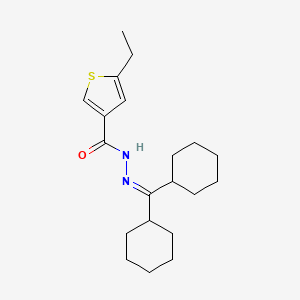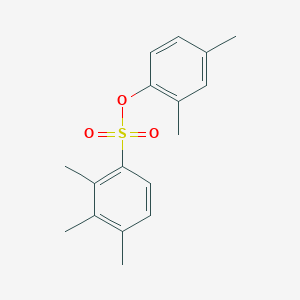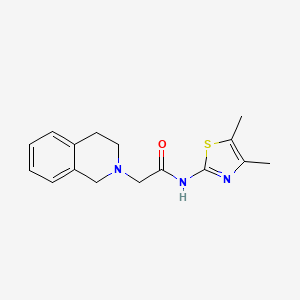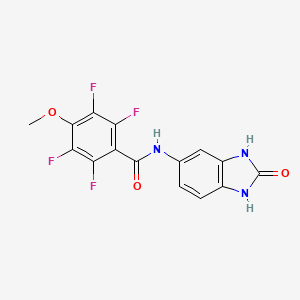![molecular formula C13H16BrN3OS B4644994 4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B4644994.png)
4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide
Übersicht
Beschreibung
4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a thiophene ring substituted with a bromine atom, an ethyl group, and a carboxamide group linked to a pyrazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the following:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Ethylation: The brominated thiophene undergoes ethylation using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Carboxylation: The ethylated thiophene is then carboxylated using carbon dioxide under high pressure and temperature conditions.
Amidation: The carboxylated product is converted to the corresponding carboxamide by reacting with N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Thiophene derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.
2-bromo-5-ethylthiophene: A thiophene derivative with bromine and ethyl substitutions.
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine: A related amine used in the synthesis of the target compound.
Uniqueness
4-bromo-5-ethyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a pyrazole moiety and specific substitutions. This structural complexity imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Eigenschaften
IUPAC Name |
4-bromo-5-ethyl-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3OS/c1-4-11-10(14)5-12(19-11)13(18)16(2)7-9-6-15-17(3)8-9/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMCLLNDBOQOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N(C)CC2=CN(N=C2)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4644941.png)

![(3E)-5-(4-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B4644954.png)

![1-ethyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4644959.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-nitrobenzamide](/img/structure/B4644962.png)

![3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4644972.png)


![2-(3,4-dichlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4645011.png)

